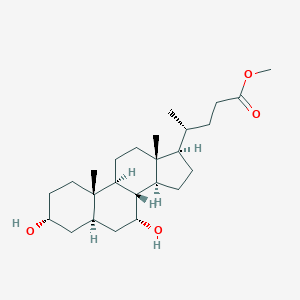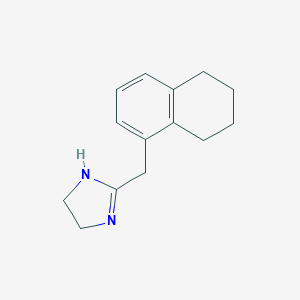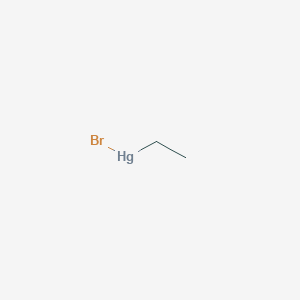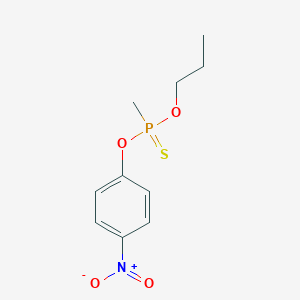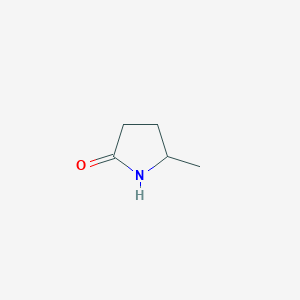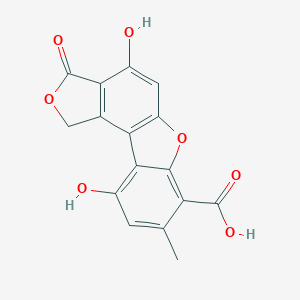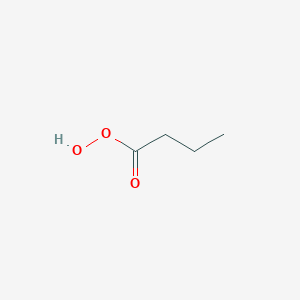
Butaneperoxoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butaneperoxoic acid, also known as peroxybutanoic acid, is a colorless and odorless organic peroxide compound. It is commonly used as a bleaching agent, disinfectant, and oxidizing agent in various industries. The compound is highly reactive and can decompose explosively, making it a hazardous substance to handle.
Mecanismo De Acción
The mechanism of action of butaneperoxoic acid involves the transfer of oxygen atoms to the substrate, resulting in the formation of an intermediate compound. The intermediate compound then undergoes further reactions to form the desired product.
Efectos Bioquímicos Y Fisiológicos
Butaneperoxoic acid is highly reactive and can cause severe skin and eye irritation upon contact. Inhalation of the compound can also cause respiratory irritation and damage to the lungs. The compound is toxic and can cause harm to aquatic life if released into water bodies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using butaneperoxoic acid in lab experiments include its high reactivity, selectivity, and ease of use. However, the compound is highly hazardous and requires careful handling and storage. The compound is also expensive and can be difficult to obtain in large quantities.
Direcciones Futuras
Future research on butaneperoxoic acid could focus on the development of safer and more efficient synthesis methods. The compound could also be studied for its potential applications in the field of medicine, such as in the treatment of cancer and other diseases. Additionally, research could be conducted on the environmental impact of the compound and its potential alternatives.
Métodos De Síntesis
Butaneperoxoic acid can be synthesized through the reaction of hydrogen peroxide with butanoic acid in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of Butaneperoxoic Acidic acid and water.
Aplicaciones Científicas De Investigación
Butaneperoxoic acid has been extensively studied for its potential applications in various scientific fields. It is commonly used as a reagent in organic chemistry for the oxidation of alkenes and alcohols. The compound is also used in the synthesis of various pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
13122-71-9 |
|---|---|
Nombre del producto |
Butaneperoxoic Acid |
Fórmula molecular |
C4H8O3 |
Peso molecular |
104.1 g/mol |
Nombre IUPAC |
butaneperoxoic acid |
InChI |
InChI=1S/C4H8O3/c1-2-3-4(5)7-6/h6H,2-3H2,1H3 |
Clave InChI |
LBAYFEDWGHXMSM-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OO |
SMILES canónico |
CCCC(=O)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



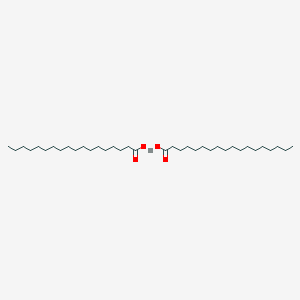
![cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,6,7,11,12,16,17-octahydrocorrin-21,22,23,24-tetraid-3-yl]propanoylamino]propan-2-yl] hydrogen phosphate](/img/structure/B85635.png)
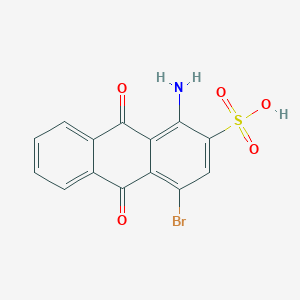
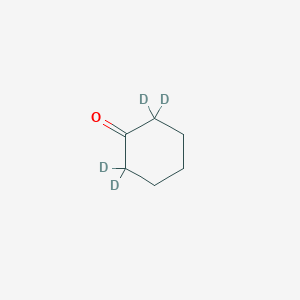
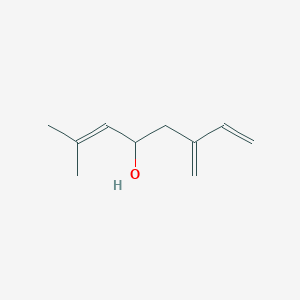
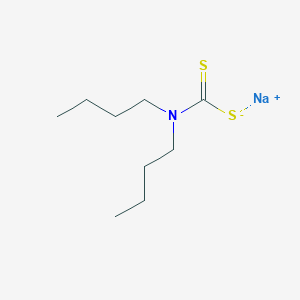
![6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane](/img/structure/B85647.png)
